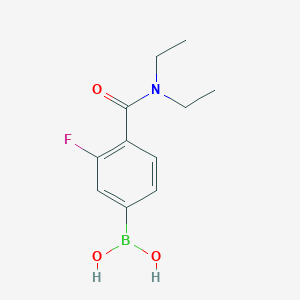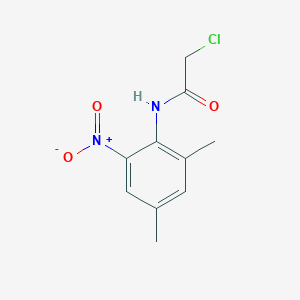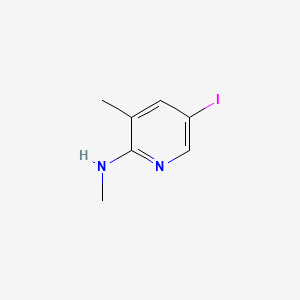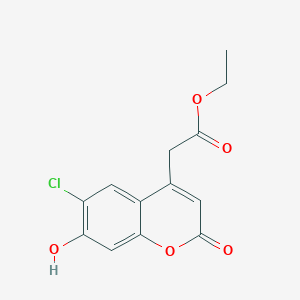
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid
Vue d'ensemble
Description
“(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is a laboratory chemical with the CAS Number: 874289-14-2. It has a molecular weight of 239.05 and its IUPAC name is 4-[(diethylamino)carbonyl]-3-fluorophenylboronic acid . The compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H15BFNO3 . The InChI code for this compound is 1S/C11H15BFNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 .
Chemical Reactions Analysis
Boronic acids, including “this compound”, play a significant role in synthetic chemistry. They are involved in various transformations, including the Petasis reaction, C-N and C-O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . Boronic acids are also investigated as reversible covalent inhibitors .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It is typically stored in an inert atmosphere at room temperature .
Safety and Hazards
“(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . In case of contact, rinse thoroughly with plenty of water and consult a physician .
Orientations Futures
The future directions for “(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” and other boronic acids include their increasing use in approved drugs, biochemical tools, and in the development of therapeutics . They are also being used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
Mécanisme D'action
Target of Action
Boronic acids are often used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid would participate in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium would form a new bond with an organic group. In transmetalation, the boronic acid group of this compound would be transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests that it could play a role in the synthesis of various organic compounds .
Result of Action
Given its potential role in Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .
Action Environment
Suzuki–miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , which suggests that the compound might exhibit stability and efficacy under a variety of conditions.
Analyse Biochimique
Biochemical Properties
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, boronic acids are known to form reversible covalent bonds with serine proteases, which are enzymes that play a vital role in various physiological processes . The interaction between this compound and these enzymes can inhibit their activity, thereby affecting the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of serine proteases by this compound can lead to alterations in cell signaling pathways that depend on these enzymes . Additionally, changes in gene expression and cellular metabolism can result from the compound’s interaction with other cellular proteins and enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s boronic acid group forms reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression, as the inhibited enzymes may be involved in transcriptional regulation. Furthermore, the compound can modulate the activity of other proteins by binding to their active sites or allosteric sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acids can undergo hydrolysis, leading to the formation of inactive products . This degradation can affect the compound’s efficacy in long-term experiments, necessitating careful consideration of its stability when designing experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . For instance, the inhibition of serine proteases can disrupt the normal functioning of metabolic pathways that rely on these enzymes, leading to alterations in metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of the compound to different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Propriétés
IUPAC Name |
[4-(diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEVVMUOQIUNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(CC)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660196 | |
| Record name | [4-(Diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-14-2 | |
| Record name | [4-(Diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1387835.png)
![methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387837.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1387838.png)
![7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1387839.png)
![1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone](/img/structure/B1387842.png)



![[6-(benzyloxy)-1H-indol-1-yl]acetic acid](/img/structure/B1387851.png)
![methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1387853.png)



![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1387857.png)
